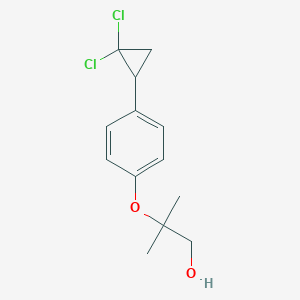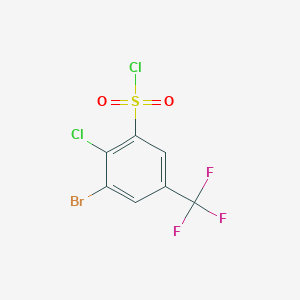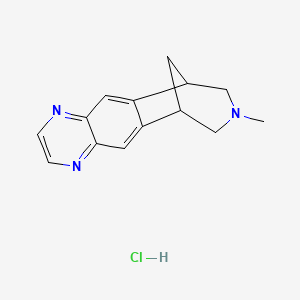
Tetrahydro-4-pyrone-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrahydro-4-pyrone-d8, also known as deuterated tetrahydro-4H-pyran-4-one, is a deuterium-labeled analog of tetrahydro-4H-pyran-4-one. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for this compound is C5D8O2, and it is commonly used in various scientific research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4-pyrone-d8 typically involves the deuteration of tetrahydro-4H-pyran-4-one. One common method includes the use of deuterated reagents and solvents to achieve the desired isotopic labeling. For instance, the starting material, tetrahydro-4H-pyran-4-one, can be subjected to deuterium exchange reactions using deuterium oxide (D2O) and a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced reaction setups to ensure efficient deuterium incorporation. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tetrahydro-4-pyrone-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include deuterated lactones, alcohols, and substituted tetrahydro-4-pyrone derivatives .
Applications De Recherche Scientifique
Tetrahydro-4-pyrone-d8 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in organic synthesis and is used in the study of reaction mechanisms and isotope effects.
Biology: The compound is utilized in metabolic studies to trace biochemical pathways and understand enzyme-catalyzed reactions.
Medicine: It is employed in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: This compound is used in the production of deuterated solvents and reagents for various industrial applications
Mécanisme D'action
The mechanism of action of tetrahydro-4-pyrone-d8 involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing their activity and function.
Pathways Involved: It participates in metabolic pathways, where it undergoes enzymatic transformations, providing insights into the role of deuterium in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-4H-pyran-4-one: The non-deuterated analog of tetrahydro-4-pyrone-d8.
Tetrahydro-4H-thiopyran-4-one: A sulfur-containing analog with similar structural features.
4H-Pyran-4-one: The unsaturated analog with a different reactivity profile.
Uniqueness
This compound is unique due to its deuterium labeling, which imparts distinct physical and chemical properties. This isotopic substitution enhances the compound’s stability and alters its reaction kinetics, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C5H8O2 |
|---|---|
Poids moléculaire |
108.16 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6,6-octadeuteriooxan-4-one |
InChI |
InChI=1S/C5H8O2/c6-5-1-3-7-4-2-5/h1-4H2/i1D2,2D2,3D2,4D2 |
Clé InChI |
JMJRYTGVHCAYCT-SVYQBANQSA-N |
SMILES isomérique |
[2H]C1(C(=O)C(C(OC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1COCCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)


![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)





![1-[2-Deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-beta-D-erythro-pentofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15290369.png)
![2-[5-(4-fluorobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B15290377.png)


